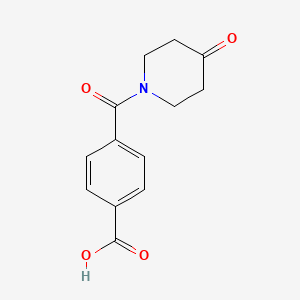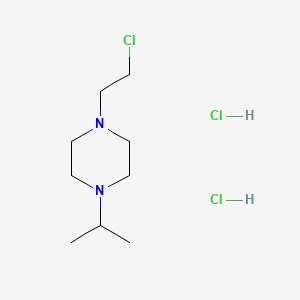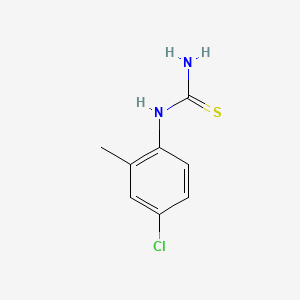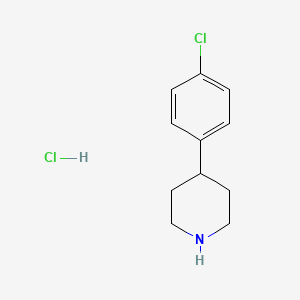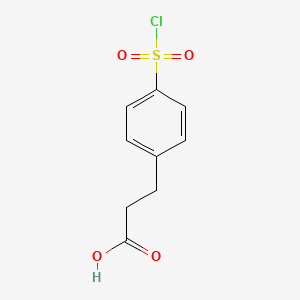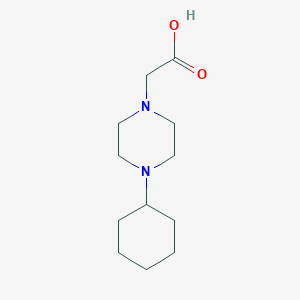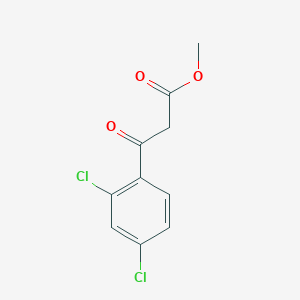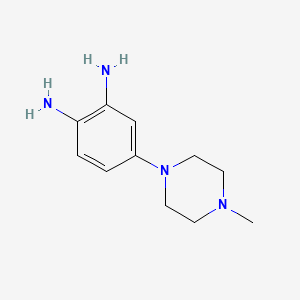
4-(4-Methylpiperazino)-1,2-benzenediamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methylpiperazino)-1,2-benzenediamine” has been reported. For instance, the synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs has been described . Another study reported the synthesis of α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride .Scientific Research Applications
1. Histamine H4 Receptor Ligands
- Application Summary: This compound is used in the design of novel structures for histamine H4 receptor ligands. The H4 receptor is expressed on hematopoietic and immune cells, suggesting a role in inflammatory and immunological processes .
- Methods of Application: The 4-methylpiperazino amide part of a well-known high affinity antagonist of H4R was used as a basis in the design of novel structures. A series of 13 compounds were obtained and their chemical identities were confirmed using NMR spectroscopy, IR spectroscopy, and elemental analysis .
- Results: Affinity values of novel structures and the reference compound were obtained in a histamine H4R receptor displacement assay .
2. Adenosine Receptor Antagonism
- Application Summary: 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone, a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine, is used for its potent adenosine receptor antagonism activity. Adenosine receptors play a crucial role in regulating inflammation, respiratory function, blood pressure, and heart rate.
- Methods of Application: This compound can be synthesized by reacting 2,2-difluoro-1-(4-methylpiperazino)-1-ethanone with phenol in the presence of a base.
- Results: The resulting product is used in scientific research for studying the role of adenosine receptors in physiological processes such as inflammation, pain, and sleep regulation.
3. Serotonin 5-HT2A Receptor Ligands
- Application Summary: 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs are synthesized as serotonin 5-HT2A receptor ligands .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol
- Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate
- Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 4-(4-Methylpiperazino)benzoic acid
- Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol
- Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate
- Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 4-(4-Methylpiperazino)benzoic acid
- Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKAEOVZXYWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377006 | |
| Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)-1,2-benzenediamine | |
CAS RN |
54998-08-2 | |
| Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)


